

CAS number and molecular formula for Methyl 12-oxooctadecanoate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448

[Get Quote](#)

An In-depth Technical Guide to Methyl 12-oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 12-oxooctadecanoate**, a keto-fatty acid ester with potential applications in research and drug development. This document details its chemical identity, synthesis, and physicochemical properties. It includes detailed experimental protocols for its preparation and summarizes its known biological activities. Furthermore, this guide presents visual representations of its synthetic workflow and a putative signaling pathway related to its potential therapeutic effects, designed to aid researchers in their exploration of this compound.

Chemical Identity and Properties

Methyl 12-oxooctadecanoate, also known as Methyl 12-ketostearate, is a long-chain fatty acid methyl ester. Its structure features a ketone group at the 12th carbon position of an octadecanoic acid methyl ester backbone.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	2380-27-0	[1][2][3]
Molecular Formula	C ₁₉ H ₃₆ O ₃	[1][2][3]
Molecular Weight	312.49 g/mol	[1][2][3]
Synonyms	Methyl 12-ketostearate, Methyl 12-oxostearate, 12-Oxostearic acid methyl ester	[1][2]
Appearance	White to off-white solid	
Melting Point	46-48 °C	
Boiling Point	178-180 °C at 0.8 mmHg	
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.	
Purity	Commercially available with purities of ≥95% to >98%	[1][3]

Synthesis of Methyl 12-oxooctadecanoate

The synthesis of **Methyl 12-oxooctadecanoate** can be achieved through a two-step process starting from the readily available castor oil. The first step involves the oxidative cleavage of ricinoleic acid, the major component of castor oil, to yield 12-oxooctadecanoic acid. The subsequent step is the methyl esterification of the resulting keto-acid.

Experimental Protocol: Oxidation of Ricinoleic Acid

This protocol is adapted from a procedure for the oxidation of ricinoleic acid using potassium permanganate.

Materials:

- Castor oil

- Potassium hydroxide (KOH)
- Ethanol
- Sulfuric acid (H₂SO₄), concentrated
- Potassium permanganate (KMnO₄)
- tert-Butyl methyl ether
- Celite

Procedure:

- Saponification of Castor Oil: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 14 g of castor oil with a solution of 11.0 g of KOH in 40 mL of ethanol. Heat the mixture to reflux with stirring for 4 hours.
- Isolation of Ricinoleic Acid: After cooling, pour the reaction mixture into a 400 mL beaker containing 80 g of ice. While stirring vigorously, carefully add a solution of 10 mL of concentrated H₂SO₄ in 60 mL of water until the solution is acidic. The crude ricinoleic acid will separate as an oil.
- Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous phase with 20 mL of tert-butyl methyl ether.
- Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain crude ricinoleic acid.
- Oxidation to 12-Oxo-octadecanoic Acid: Dissolve 12 g of the crude ricinoleic acid in a 250 mL Erlenmeyer flask containing a solution of 3.5 g of KOH in 90 mL of water.
- In a 1 L three-neck flask equipped with a mechanical stirrer and an internal thermometer, dissolve 31.6 g of KMnO₄ in 350 mL of water at approximately 35 °C.
- Add the alkaline solution of ricinoleic acid to the KMnO₄ solution at once with vigorous stirring.

- Continue stirring without heating until the purple color of the permanganate disappears (approximately 30 minutes).
- Work-up and Purification: Filter the reaction mixture through a bed of Celite to remove the manganese dioxide. Acidify the filtrate with concentrated H_2SO_4 to precipitate the crude 12-oxooctadecanoic acid.
- Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Experimental Protocol: Methyl Esterification

This protocol describes the esterification of 12-oxooctadecanoic acid using diazomethane, a mild and efficient method for preparing methyl esters from carboxylic acids.^{[4][5][6]} Note: Diazomethane is toxic and potentially explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.

Materials:

- 12-Oxooctadecanoic acid
- Diazomethane solution in diethyl ether (prepared in situ from a precursor like Diazald™)
- Diethyl ether
- Methanol (catalytic amount)
- Acetic acid (for quenching)

Procedure:

- Dissolve 1 g of 12-oxooctadecanoic acid in 20 mL of diethyl ether in a glass vial.
- Add a few drops of methanol to catalyze the reaction.^[4]
- Slowly add the ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.

- Allow the reaction to stand for 10-15 minutes at room temperature. Nitrogen gas evolution should be observed.
- Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
- Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude **Methyl 12-oxooctadecanoate**.
- The product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Data

The structural identity and purity of **Methyl 12-oxooctadecanoate** can be confirmed by various spectroscopic techniques.

Table 2: Representative Spectroscopic Data

Technique	Key Features
¹ H NMR	δ (ppm): 3.67 (s, 3H, -OCH ₃), 2.40 (t, 4H, -CH ₂ -CO-CH ₂ -), 2.30 (t, 2H, -CH ₂ -COOCH ₃), 1.60-1.20 (m, 22H, -CH ₂ -), 0.88 (t, 3H, -CH ₃)
¹³ C NMR	δ (ppm): 211.0 (C=O, ketone), 174.0 (C=O, ester), 51.5 (-OCH ₃), 42.0-23.0 (aliphatic -CH ₂ -), 14.0 (-CH ₃)
FTIR	ν (cm ⁻¹): ~2920, 2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1170 (C-O stretch)
Mass Spec (EI)	m/z: 312 (M ⁺), 281 ([M-OCH ₃] ⁺), 269, 199, 156, 113

Biological Activity and Potential Applications

Methyl 12-oxooctadecanoate has been identified in the lipophilic fraction of the fruit pulps of *Livistona decipiens* and *Livistona chinensis*, plants which have demonstrated anti-

hyperlipidemic and anti-ulcer activities.[7] While the direct pharmacological action of **Methyl 12-oxooctadecanoate** has not been extensively studied, its presence in these bioactive extracts suggests it may contribute to their therapeutic effects.

Potential Anti-ulcer Mechanism of Action

The anti-ulcer activity of natural products often involves multiple mechanisms, including the enhancement of gastric mucosal defense and the reduction of aggressive factors like acid and pepsin secretion.[8][9][10][11] A potential mechanism for an anti-ulcer agent could involve the modulation of proton pump activity and the stimulation of protective pathways.

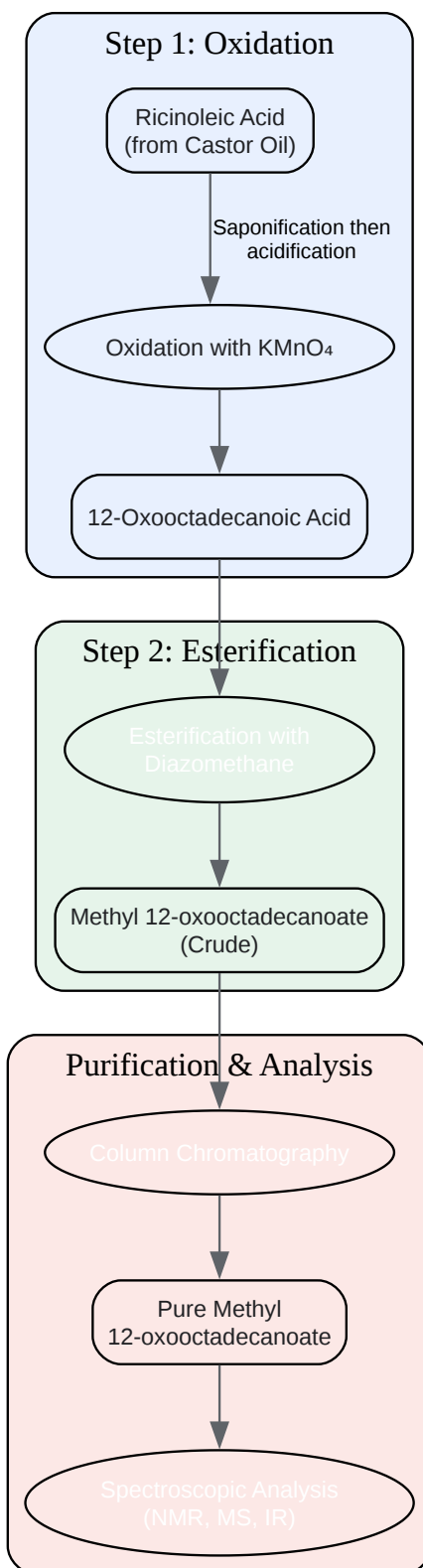
Potential Anti-hyperlipidemic Mechanism of Action

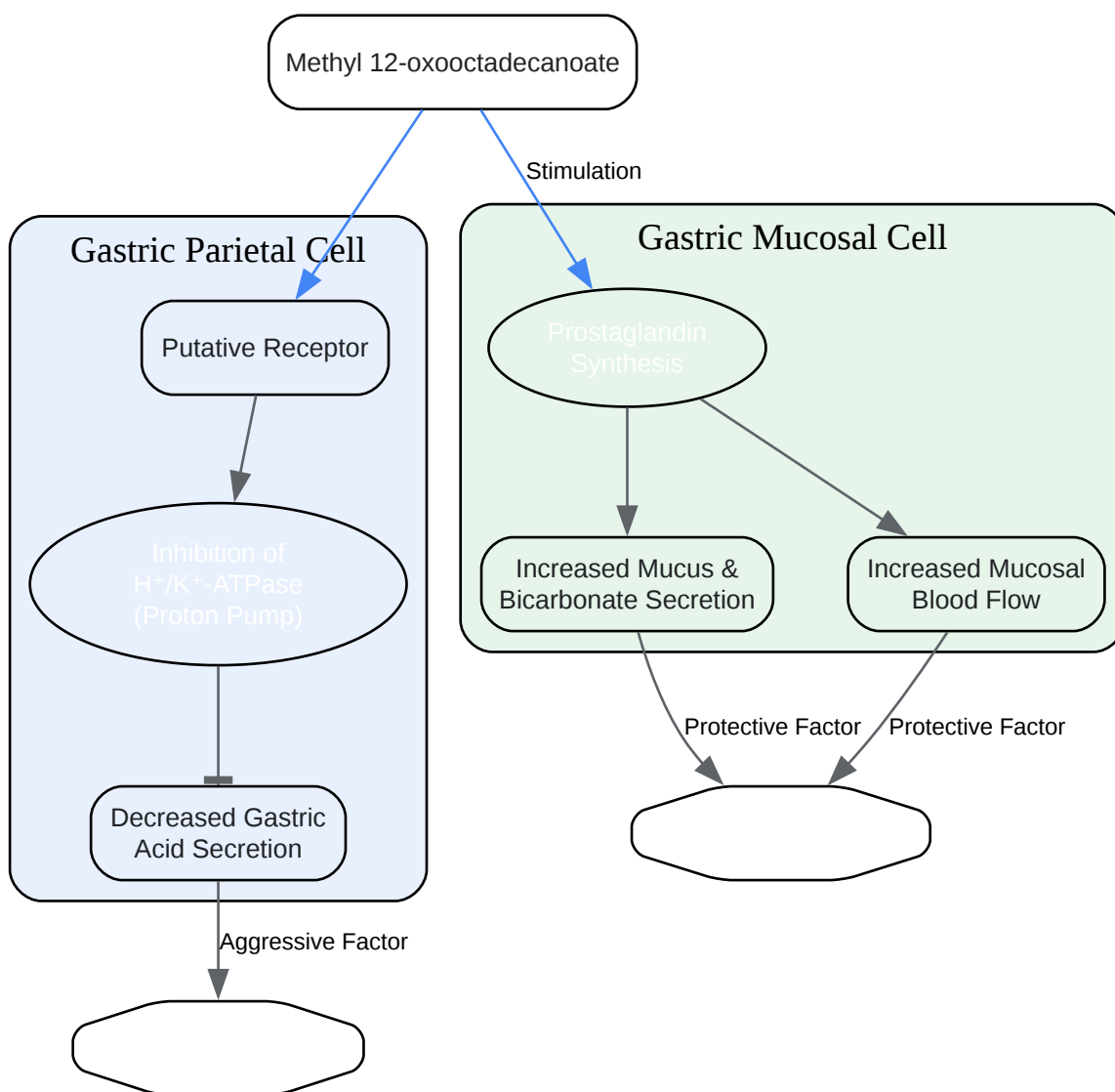
Hyperlipidemia is a known risk factor for various cardiovascular diseases. Antihyperlipidemic drugs can mitigate these risks.[12] The mechanism of action for such compounds can involve the inhibition of key enzymes in cholesterol synthesis or the enhancement of lipid metabolism.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of **Methyl 12-oxooctadecanoate**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. scbt.com [scbt.com]

- 3. Methyl 12-Ketostearate | TRC-M315090-100MG | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 4. aocs.org [aocs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2380-27-0|Methyl 12-oxooctadecanoate|BLD Pharm [bldpharm.com]
- 8. Antiulcer and Anti-inflammatory Activity of Aerial Parts *Enicostemma littorale* Blume - PMC [pubmed.ncbi.nlm.nih.gov]
- 9. Antiulcer activity and mechanism of action of the hydroethanolic extract of leaves of *Terminalia argentea* Mart. In different in vivo and in vitro experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiulcer Activity and Potential Mechanism of Action of the Leaves of *Spondias mombin* L - PMC [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action underlying the gastric antiulcer activity of the *Rhizophora mangle* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihyperlipidemic drugs mitigate the elevated incidence of peptic ulcer disease caused by hyperlipidemia: A cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula for Methyl 12-oxooctadecanoate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018448#cas-number-and-molecular-formula-for-methyl-12-oxooctadecanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com